1-(7-Amino-5-bromoindolin-1-YL)ethanone
Overview
Description
1-(7-Amino-5-bromoindolin-1-YL)ethanone is a chemical compound belonging to the indole family, characterized by the presence of an indole ring system. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, specifically, features an amino group at the 7th position and a bromo group at the 5th position on the indole ring, with an ethanone group attached to the nitrogen atom of the indole ring.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
If it indeed targets tubulin, it may interfere with microtubule dynamics, disrupting cell division and leading to cell death .
Biochemical Pathways
If it acts on tubulin, it would affect the microtubule dynamics essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
If it inhibits tubulin polymerization, it could lead to cell cycle arrest and apoptosis .
Preparation Methods
The synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone typically involves several steps:
Starting Material: The synthesis begins with the preparation of 5-bromoindole.
Amination: The 5-bromoindole undergoes amination at the 7th position using appropriate reagents and conditions.
Acylation: The final step involves the acylation of the indole nitrogen with ethanone.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(7-Amino-5-bromoindolin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Amino-5-bromoindolin-1-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(7-Amino-5-bromoindolin-1-YL)ethanone can be compared with other indole derivatives such as:
1-(7-Aminoindolin-1-YL)ethanone: Lacks the bromo group, which may result in different biological activities.
1-(5-Bromoindolin-1-YL)ethanone: Lacks the amino group, affecting its reactivity and applications.
1-(7-Amino-5-chloroindolin-1-YL)ethanone: Similar structure but with a chloro group instead of a bromo group, leading to different chemical properties.
The uniqueness of this compound lies in the specific combination of the amino and bromo groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKBKWSBFWROLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599399 | |
Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133433-62-2 | |
Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(7-Amino-5-bromoindolin-1-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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